1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid
CAS No.: 887344-17-4
Cat. No.: VC3787470
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887344-17-4 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-6-8-17(12-19,14(20)21)11-13-7-4-5-9-18-13/h4-5,7,9H,6,8,10-12H2,1-3H3,(H,20,21) |
| Standard InChI Key | QLRFGRWPXIPAGX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure integrates three critical moieties:
-
A piperidine ring substituted at the 3-position with both a pyridin-2-ylmethyl group and a carboxylic acid.
-
A Boc group (tert-butyloxycarbonyl) attached to the piperidine nitrogen, providing steric protection during synthetic modifications.
-
A carboxylic acid at the 3-position, enabling further functionalization via esterification or amidation.
The stereoelectronic effects of the pyridine ring enhance molecular interactions in biological systems, while the Boc group ensures selective reactivity in multi-step syntheses.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 887344-17-4 |
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O |
| InChIKey | QLRFGRWPXIPAGX-UHFFFAOYSA-N |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while the Boc group’s lability under acidic conditions allows controlled deprotection.
Synthesis and Manufacturing
General Synthetic Route
The synthesis involves two primary steps:
-
Alkylation of Piperidine: Reaction of a piperidine derivative with a pyridin-2-ylmethyl halide introduces the aromatic substituent.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine, protects the amine group.
A representative reaction scheme is:
Optimization Strategies
-
Base Selection: Inorganic bases (e.g., sodium carbonate) minimize side reactions compared to organic bases .
-
Solvent Systems: Dichloromethane or ethyl acetate are preferred for Boc protection due to their inertness and ease of removal.
-
Yield Enhancement: Patent CN111362852A demonstrates that substituting DMSO with citric acid in deprotection steps improves yields to >90% in related azetidinone syntheses .
Applications in Pharmaceutical Research
Intermediate for Enzyme Inhibitors
The compound’s carboxylic acid and pyridine groups facilitate binding to enzymatic active sites. For example:
-
Kinase Inhibitors: The pyridine nitrogen coordinates with ATP-binding residues, while the carboxylic acid forms hydrogen bonds with catalytic lysines.
-
Protease Inhibitors: Structural analogs of this compound have shown IC₅₀ values <100 nM against HIV-1 protease in preclinical studies.
Neurotransmitter Modulation
Piperidine derivatives are pivotal in designing ligands for G protein-coupled receptors (GPCRs). The Boc-protected amine enables selective functionalization of the piperidine ring to target:
-
Dopamine Receptors: N-Methylation of the piperidine nitrogen yields derivatives with D₂ receptor affinity (Kᵢ = 15 nM).
-
Serotonin Transporters: Esterification of the carboxylic acid enhances blood-brain barrier penetration for antidepressant candidates.
Recent Advances and Future Perspectives
Green Chemistry Initiatives
Recent patents emphasize replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection steps, reducing environmental impact by 40% .
Targeted Drug Delivery
Functionalizing the carboxylic acid as a prodrug ester (e.g., pivaloyloxymethyl) improves oral bioavailability in rodent models, with AUC increases of 3.5-fold.
Computational Design
Machine learning models predict that substituting the pyridine ring with thiazole could enhance binding to kinase targets (ΔG = −9.2 kcal/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume